Mertiatide
CAS No.: 66516-09-4
Cat. No.: VC21541917
Molecular Formula: C8H13N3O5S
Molecular Weight: 263.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 66516-09-4 |
---|---|
Molecular Formula | C8H13N3O5S |
Molecular Weight | 263.27 g/mol |
IUPAC Name | 2-[[2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid |
Standard InChI | InChI=1S/C8H13N3O5S/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16/h17H,1-4H2,(H,9,12)(H,10,14)(H,11,13)(H,15,16) |
Standard InChI Key | RXACEEPNTRHYBQ-UHFFFAOYSA-N |
SMILES | C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS |
Canonical SMILES | C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS |
Boiling Point | 792.3ºC at 760 mmHg |
Melting Point | N/A |
Chemical Structure and Properties
Mertiatide, also known as mercaptoacetyltriglycine, is a complex compound with specific structural characteristics that enable its function as a diagnostic agent. The compound has a molecular formula of C8H13N3O5S and a molecular weight of 263.27 g/mol . Its IUPAC name is deamino-norcysteinyl-glycyl-glycyl-glycine, and it functions as a technetium-chelating agent based on a triamide monomercaptide tetradentate set of donor groups .
The chemical structure of Mertiatide can be characterized as a peptide-like compound with the sequence notation XGGG, where X represents the deamino-norcysteine component and G represents glycine residues . In more technical terms, it can be described as:
Property | Value |
---|---|
Molecular Formula | C8H13N3O5S |
Molecular Weight | 263.27 g/mol |
IUPAC Name | deamino-norcysteinyl-glycyl-glycyl-glycine |
PubChem CID | 60778 |
Sequence | XGGG |
Chemical Class | Technetium diagnostic aid |
The compound contains a mercapto group that serves as the primary binding site for technetium during the formation of the radiopharmaceutical complex . This structural feature enables Mertiatide to effectively chelate the radioactive technetium-99m isotope for diagnostic imaging purposes.
Biochemical Characteristics and Mechanism of Action
Mertiatide functions primarily as a chelating agent designed to bind with technetium-99m to form Technetium Tc 99m mertiatide (99mTc-MAG3) . This radioactive complex enables visualization of renal structures and functions through nuclear imaging techniques. The binding occurs through the compound's mercapto group and nitrogen atoms, creating a stable complex suitable for diagnostic imaging .
When complexed with technetium-99m, Mertiatide forms a compound with the molecular formula C8H8N3Na2O6STc . This complex maintains the functional properties of Mertiatide while incorporating the radioactive technetium component essential for imaging applications.
The mechanism of action involves the active tubular secretion of the compound, making it particularly valuable for assessing renal tubular function . Unlike some other renal imaging agents, Technetium Tc 99m mertiatide undergoes predominantly tubular secretion rather than glomerular filtration, providing complementary diagnostic information about kidney function .
Medical Applications
Diagnostic Applications
Mertiatide, in its radiolabeled form as Technetium Tc 99m mertiatide, serves multiple diagnostic purposes in nuclear medicine, with particular emphasis on renal imaging. It is used in the diagnosis of:
-
Congenital and acquired renal abnormalities
-
Renal failure
-
Urinary tract obstruction
-
Renal calculi
These conditions can be detected by analyzing three primary aspects of kidney function using Technetium Tc 99m mertiatide:
Specific Diagnostic Procedures
The compound is employed in several specialized nuclear medicine procedures:
Patient Populations
Technetium Tc 99m mertiatide is approved for use in both adult and pediatric patients, making it a versatile diagnostic agent across age groups . Its safety profile and efficient clearance characteristics contribute to its applicability in diverse patient populations.
Pharmacokinetics and Biodistribution
Clearance and Excretion
The compound exhibits rapid clearance primarily through the renal system. The excretion occurs through two mechanisms:
This predominance of tubular secretion distinguishes Technetium Tc 99m mertiatide from other renal imaging agents and contributes to its clinical utility in assessing tubular function.
Excretion Timeline
The clearance of Technetium Tc 99m mertiatide follows a predictable timeline in patients with normal renal function:
This rapid clearance profile contributes to the compound's suitability for diagnostic imaging, as it allows for clear visualization of renal function within a clinically practical timeframe.
Formulation and Stability
Quality Control
Radiochemical purity assessment is essential for ensuring diagnostic accuracy with Technetium Tc 99m mertiatide. Quality control is typically performed using:
These methods allow for the quantification of the properly labeled compound versus potential impurities that could affect diagnostic quality.
Stability Studies
Research has examined the stability of different formulations of Technetium Tc 99m mertiatide. A comparative study between generic Tc-99m Mertiatide and branded Tc-99m MAG3 demonstrated significant differences in stability over time:
Time Post-Formulation | Generic Tc-99m Mertiatide (Low Activity) | Generic Tc-99m Mertiatide (High Activity) | Tc-99m MAG3 |
---|---|---|---|
1 hour | 97% | 98% | 99% |
2.5 hours | 96% | 97% | >97% |
4 hours | 92% | 90% | >97% |
6 hours | 85% | 81% | >97% |
8 hours | 79% | 75% | >97% |
These findings indicate that while both formulations demonstrate high initial radiochemical purity, the generic formulation experiences more significant degradation over time compared to the branded product .
Interactions and Clinical Considerations
Drug Interactions
Several medications and substances can influence the pharmacokinetics and diagnostic utility of Technetium Tc 99m mertiatide:
-
Contrast substances may affect tubular excretion and reduce clearance
-
Angiotensin-converting enzyme (ACE) inhibitors can modify renal handling
-
Diuretics, particularly furosemide, influence excretion patterns
-
Non-steroidal anti-inflammatory drugs (NSAIDs) may delay renal uptake and clearance
Some of these interactions are utilized diagnostically:
-
Furosemide is deliberately administered when urinary tract obstruction is suspected to differentiate functional from mechanical obstruction
-
ACE inhibitors are used in renal artery stenosis evaluation to increase the sensitivity and specificity of dynamic renal scans
Adverse Reactions
While generally well-tolerated, Technetium Tc 99m mertiatide has been associated with certain adverse reactions:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume